BenchChemオンラインストアへようこそ!

Danusertib

Aurora Kinase Mitosis Polypharmacology

For research requiring simultaneous inhibition of Aurora A (13 nM), B (79 nM), and C (61 nM), danusertib is the preferred tool compound, avoiding confounding isoform compensation. Its unique potency against the imatinib-resistant BCR-ABL T315I mutant (IC50 ~25 nM) makes it essential for CML studies, while secondary inhibition of FGFR1, TrkA, and Ret enables multi-pathway interrogation. Validated in GEP-NET xenograft models with superior tumor growth inhibition versus standard chemotherapy, this compound delivers reproducible in vivo pharmacodynamic readouts via phospho-histone H3 reduction. Procure the definitive pan-Aurora inhibitor with documented multi-kinase pharmacology to accelerate your oncology pipeline.

Molecular Formula C26H30N6O3
Molecular Weight 474.6 g/mol
CAS No. 827318-97-8
Cat. No. B1684427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanusertib
CAS827318-97-8
Synonymsdanusertib
PHA 739358
PHA-739358
PHA739358
Molecular FormulaC26H30N6O3
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC
InChIInChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1
InChIKeyXKFTZKGMDDZMJI-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Danusertib (PHA-739358) Procurement Guide: CAS 827318-97-8 – A Pan-Aurora Kinase Inhibitor with Defined BCR-ABL T315I Activity


Danusertib (PHA-739358, CAS 827318-97-8) is a small-molecule 3-aminopyrazole derivative and ATP-competitive pan-Aurora kinase inhibitor that targets Aurora A, B, and C . In cell-free biochemical assays, it demonstrates IC50 values of 13 nM for Aurora A, 79 nM for Aurora B, and 61 nM for Aurora C [1]. Beyond its pan-Aurora profile, danusertib exhibits significant secondary inhibitory activity against several clinically relevant kinases, including Abl (including the imatinib-resistant T315I mutant), Ret, TrkA, and FGFR1, with IC50 values ranging from 25 to 47 nM [2]. Danusertib has been advanced to Phase 2 clinical trials for multiple cancer indications .

Why Aurora Kinase Inhibitors Are Not Interchangeable: The Case for Danusertib's Specific Polypharmacology


Substituting one Aurora kinase inhibitor for another without empirical justification risks experimental failure due to substantial differences in target selectivity profiles, potency, and clinically relevant off-target activities. While some inhibitors are highly selective for a single Aurora kinase isoform, danusertib's balanced, pan-Aurora inhibition (IC50s: 13 nM, 79 nM, and 61 nM for A, B, and C, respectively) [1] represents a distinct pharmacological strategy. Furthermore, danusertib uniquely targets the imatinib-resistant BCR-ABL T315I gatekeeper mutant at clinically relevant concentrations, a property absent in many other Aurora inhibitors [2]. Conversely, its multi-kinase profile, which includes potent inhibition of Abl, Ret, TrkA, and FGFR1, may lead to distinct biological outcomes not observed with more selective agents [3]. The quantitative evidence below delineates these specific, measurable points of differentiation that define danusertib's unique value proposition for research and development.

Quantitative Differentiation of Danusertib (PHA-739358) from Key Aurora Kinase Inhibitor Comparators


Pan-Aurora Inhibition Profile: Danusertib vs. Isoform-Selective Inhibitors

Danusertib exhibits a balanced, pan-Aurora inhibitory profile across all three isoforms (A, B, and C), contrasting sharply with isoform-selective inhibitors. In cell-free assays, danusertib inhibits Aurora A, B, and C with IC50 values of 13 nM, 79 nM, and 61 nM, respectively [1]. In comparison, Alisertib (MLN8237) is a highly selective Aurora A inhibitor with an IC50 of 1.2 nM for Aurora A but only 396.5 nM for Aurora B, demonstrating >200-fold selectivity for Aurora A . Conversely, Barasertib (AZD1152-HQPA) is a highly selective Aurora B inhibitor with a Ki of <0.001 µM for Aurora B but a Ki of 1.4 µM for Aurora A, representing a >1400-fold selectivity for Aurora B [2].

Aurora Kinase Mitosis Polypharmacology

BCR-ABL T315I Gatekeeper Mutation Activity: Danusertib vs. Imatinib and Second-Generation ABL Inhibitors

Danusertib is distinguished by its potent inhibition of the BCR-ABL T315I gatekeeper mutant, a common cause of resistance to first- and second-generation ABL tyrosine kinase inhibitors. Danusertib inhibits the BCR-ABL T315I mutant with an IC50 of 25 nM in cell-free assays [1]. In a preclinical model of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), danusertib inhibited proliferation and induced apoptosis in cells harboring the T315I mutation, an effect not observed with imatinib or dasatinib [2]. This activity is a direct consequence of its secondary pharmacology, as it targets both Aurora kinases and BCR-ABL [3].

BCR-ABL T315I Drug Resistance Leukemia

In Vivo Antitumor Efficacy: Danusertib vs. Standard-of-Care Chemotherapy in a Neuroendocrine Tumor Xenograft Model

In a subcutaneous murine xenograft model of gastroenteropancreatic neuroendocrine tumors (GEP-NET), danusertib treatment led to a statistically significant reduction in tumor growth compared to both vehicle control and a clinically relevant chemotherapy combination [1]. Specifically, danusertib (dosed at 30 mg/kg twice daily, intraperitoneally) significantly reduced tumor volume compared to streptozotocin (STZ)/5-fluorouracil (5-FU) treatment, a standard regimen for advanced GEP-NET [2]. The study confirmed effective target engagement through decreased phosphorylation of histone H3, a direct marker of Aurora B inhibition in vivo [3].

Neuroendocrine Tumors Xenograft In Vivo Efficacy

Kinase Selectivity Profile: Danusertib's Multi-Kinase Targeting vs. High-Selectivity Aurora Inhibitors

Danusertib's polypharmacology extends beyond Aurora kinases to include several other kinases at therapeutically relevant concentrations, a feature that differentiates it from more selective pan-Aurora inhibitors like AMG 900. A quantitative kinase selectivity panel revealed that danusertib inhibits Abl (IC50 25 nM), TrkA (IC50 30 nM), Ret (IC50 31 nM), and FGFR1 (IC50 47 nM) in the low nanomolar range [1]. In contrast, AMG 900 is a highly selective pan-Aurora inhibitor with minimal activity against a broad panel of other kinases [2]. This difference in selectivity profiles implies distinct downstream signaling effects and potential utility in different disease contexts [3].

Kinase Selectivity Off-Target Activity Polypharmacology

Clinical Development Status: Phase 2 Trial Data for Danusertib in Advanced Leukemia

Danusertib has advanced to Phase 2 clinical evaluation, providing human pharmacokinetic and preliminary efficacy data that are not yet available for many other preclinical Aurora kinase inhibitors. A Phase 2 trial in patients with accelerated or blastic phase chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) resistant or intolerant to imatinib and/or other second-generation c-ABL therapy has been completed (NCT00335868) [1]. While the full results of this trial have not been widely published in a peer-reviewed journal, the progression to Phase 2 distinguishes it from earlier-stage pan-Aurora inhibitors like PF-03814735 or AT9283, which have not advanced beyond Phase 1 in this indication [2].

Clinical Trial Phase 2 Leukemia

Danusertib (PHA-739358) Research Application Scenarios Based on Quantitative Differentiation


Investigating the Functional Consequences of Balanced Pan-Aurora Kinase Inhibition

In experimental systems where the goal is to study the integrated cellular response to simultaneous inhibition of Aurora A, B, and C, danusertib is the preferred tool compound over isoform-selective inhibitors like Alisertib or Barasertib. Its balanced IC50 profile (13 nM, 79 nM, and 61 nM for A, B, and C, respectively) [1] ensures that all three kinases are targeted at similar drug concentrations, avoiding the confounding biological compensation that can occur when only a single isoform is inhibited [2]. This is crucial for generating a clean, pan-Aurora inhibition phenotype characterized by polyploidy and apoptosis.

Modeling Therapeutic Strategies to Overcome Imatinib-Resistant BCR-ABL T315I Leukemia

For research focused on the BCR-ABL T315I gatekeeper mutation, danusertib is a critical reagent. Its potent inhibition of the T315I mutant (IC50 ~25 nM) [1] provides a unique experimental tool to study the downstream signaling and survival pathways in leukemic cells that are resistant to standard-of-care ABL inhibitors [2]. This application is directly supported by preclinical data showing efficacy in Ph+ ALL models harboring the T315I mutation [3], making it the compound of choice for this specific, clinically relevant research area.

Preclinical Evaluation in Gastroenteropancreatic Neuroendocrine Tumor (GEP-NET) Models

Danusertib should be prioritized for in vivo studies in GEP-NET xenograft or orthotopic models. Its demonstrated superior tumor growth inhibition compared to the streptozotocin/5-fluorouracil chemotherapy combination [1] provides a strong, data-driven rationale for its use over other Aurora inhibitors lacking this specific in vivo validation. The established pharmacodynamic marker (phospho-histone H3 reduction) further enables rigorous, quantitative assessment of target engagement in these models [2].

Dissecting Multi-Kinase Signaling Networks in FGFR1/TrkA/Ret-Driven Cancers

In research settings investigating cancers driven by FGFR1, TrkA, or Ret, where co-inhibition of Aurora kinases may provide a therapeutic advantage, danusertib is a superior choice to highly selective Aurora inhibitors like AMG 900. Its potent secondary activity against FGFR1 (IC50 47 nM), TrkA (IC50 30 nM), and Ret (IC50 31 nM) [1] allows for the simultaneous interrogation of these pathways alongside Aurora kinases, enabling the study of potential synergistic anti-tumor effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Danusertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.